molecular formula C4H10S B1381026 2-Methyl-2-propane-D9-thiol CAS No. 99224-24-5

2-Methyl-2-propane-D9-thiol

Cat. No.: B1381026
CAS No.: 99224-24-5
M. Wt: 99.24 g/mol
InChI Key: WMXCDAVJEZZYLT-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-propane-D9-thiol, also known as tert-Butanethiol or tert-Butylmercaptan, is a compound with the formula (CD3)3CSH . It has a molecular weight of 99.24 g/mol . The compound is enriched with 99 atom % D .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula (CD3)3CSH . The compound has a molecular weight of 99.24 g/mol .


Chemical Reactions Analysis

This compound undergoes ring-opening nucleophilic reactions with 3-isothiazolones . The reaction kinetics studies suggested the reaction was second order in thiol and third order overall .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 99.24 g/mol . It is slightly soluble in water, very soluble in alcohol, and very soluble in diethyl ether . The compound has a vapor density of 3.1 (vs air), a vapor pressure of 303.5 mmHg at 37.7 °C, and a refractive index n20/D of 1.423 (lit.) . Its boiling point is 62-65 °C (lit.), and its melting point is -0.5 °C (lit.) .

Scientific Research Applications

Sensor Development and Metal Ion Detection

2-Methyl-2-propane-thiol is utilized in sensor technology. A study by Hewage and Anslyn (2009) describes the design of a sensor array using squaraine dye (SQ) in combination with thiols, including propane thiol, for the differentiation of metal ions and thiols. This method allows for the pattern-based discrimination of various metal ions, demonstrating the utility of thiols like 2-methyl-2-propane-thiol in sensor development and analytical chemistry (Hewage & Anslyn, 2009).

Organic Chemistry and Catalysis

In organic chemistry, thiols including 2-methyl-2-propane-thiol are used in reactions involving conjugated enynes. Xiao, Vasapollo, and Alper (1999) reported the use of thiols in thiocarbonylation reactions, demonstrating the regioselective addition of phenylthiocarbonyl groups to conjugated enynes, a reaction of significance in the synthesis of organic compounds (Xiao, Vasapollo, & Alper, 1999).

Surface Chemistry Studies

2-Methyl-2-propane-thiol has been studied in the context of surface chemistry, especially on metal surfaces. Wiegand, Uvdal, and Friend (1992) explored the reactions of 2-methyl-2-propanethiol on Mo(110) surfaces, shedding light on the interaction of thiols with metal surfaces, which is critical in understanding catalytic and surface phenomena (Wiegand, Uvdal, & Friend, 1992).

Isotope Labeled Compound Synthesis

The synthesis of isotope-labeled compounds like 2-Methyl-2-propane-D9-thiol is an important area of research. Sassi et al. (1999) described the synthesis of deuterium-labeled isobutane, which is closely related to 2-methyl-2-propane-thiol, demonstrating methods for producing isotopically labeled compounds for use in various scientific investigations (Sassi et al., 1999).

Safety and Hazards

2-Methyl-2-propane-D9-thiol is classified as a highly flammable liquid and vapor. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-2-propane-D9-thiol The thiol group (-sh) in this compound makes it a strong reducing agent and reactive towards metals, halogens, and oxidizing agents .

Mode of Action

The mode of action of This compound is primarily through its thiol group, which is highly reactive. This reactivity allows it to interact with various targets, including metals, halogens, and oxidizing agents

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXCDAVJEZZYLT-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-propane-D9-thiol
Reactant of Route 2
2-Methyl-2-propane-D9-thiol
Reactant of Route 3
2-Methyl-2-propane-D9-thiol
Reactant of Route 4
2-Methyl-2-propane-D9-thiol
Reactant of Route 5
2-Methyl-2-propane-D9-thiol
Reactant of Route 6
2-Methyl-2-propane-D9-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.